molecular formula C24H23N3O3 B4229187 3,4-dihydro-2H-quinolin-1-yl-[5-nitro-2-(2-phenylethylamino)phenyl]methanone

3,4-dihydro-2H-quinolin-1-yl-[5-nitro-2-(2-phenylethylamino)phenyl]methanone

Cat. No.: B4229187
M. Wt: 401.5 g/mol
InChI Key: BSUPLDUUWYCTQI-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-quinolin-1-yl-[5-nitro-2-(2-phenylethylamino)phenyl]methanone is a complex organic compound that features a quinoline ring, a nitro group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-quinolin-1-yl-[5-nitro-2-(2-phenylethylamino)phenyl]methanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Nitro Group: Nitration of the quinoline derivative can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling with Aniline Derivative: The final step involves coupling the nitro-quinoline derivative with N-(2-phenylethyl)aniline under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-quinolin-1-yl-[5-nitro-2-(2-phenylethylamino)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Products may include quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Products would depend on the nucleophile used, resulting in various substituted aniline derivatives.

Scientific Research Applications

3,4-dihydro-2H-quinolin-1-yl-[5-nitro-2-(2-phenylethylamino)phenyl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-[5-nitro-2-(2-phenylethylamino)phenyl]methanone involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific kinases involved in cell signaling pathways, leading to its potential anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dihydro-2H-quinolin-1-yl-[5-nitro-2-(2-phenylethylamino)phenyl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[5-nitro-2-(2-phenylethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c28-24(26-16-6-10-19-9-4-5-11-23(19)26)21-17-20(27(29)30)12-13-22(21)25-15-14-18-7-2-1-3-8-18/h1-5,7-9,11-13,17,25H,6,10,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUPLDUUWYCTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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